4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Overview
Description
- Synonyms : 4-2-chloro-4-trifluoromethyl phenoxy-2-fluoroaniline hydrochloride, 4-2-chloro-4-trifluoromethyl phenoxy-2-fluoroaniline-hydrogen chloride
Synthesis Analysis
The synthetic pathway for this compound involves the chlorination and fluorination of a phenolic precursor. Detailed reaction conditions and mechanisms are available in relevant literature .
Molecular Structure Analysis
The molecular structure consists of a central benzene ring with an ethoxy group and a trifluoromethyl-substituted phenoxy group. The chlorine atom is attached to the benzene ring. The hydrochloride form enhances solubility and stability .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and hydrogen bonding. Further studies are needed to explore its reactivity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties : A study focused on synthesizing related compounds and examining their properties. For example, Wen Zi-qiang (2007) synthesized a compound with similar characteristics, noting its high yield and minimal environmental pollution (Wen Zi-qiang, 2007).
Environmental Impact and Electrochemical Behavior : Research by Angela A. Peverly et al. (2014) investigated the electrochemical reduction of a related compound, methyl triclosan, highlighting its environmental pollutant aspects and electrochemical properties (Angela A. Peverly et al., 2014).
Interaction with Light in Agricultural Contexts : A study by R. M. Devlin et al. (1983) explored the light-activated nature of similar compounds, such as oxyfluorfen, in the context of agricultural herbicides (R. M. Devlin et al., 1983).
Polymer Chemistry Applications : H. Allcock and Charles G. Cameron (1994) synthesized cyclic and high-polymeric phosphazenes with side groups similar to 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine to study their photochemical behavior, demonstrating applications in polymer chemistry (H. Allcock & Charles G. Cameron, 1994).
Application in Lithium-ion Batteries : Tao Huang et al. (2017) investigated a compound structurally similar to this compound as a safety additive in lithium-ion batteries, highlighting its potential in enhancing battery safety (Tao Huang et al., 2017).
Analytical Chemistry : In analytical chemistry, I. L. Alder et al. (1978) developed a method for determining residues of a similar compound in various samples, demonstrating its relevance in environmental and food safety analysis (I. L. Alder et al., 1978).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2/c1-2-21-14-8-10(4-5-12(14)20)22-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACJMMUOMVCDEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214589 | |
Record name | 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64378-95-6 | |
Record name | 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064378956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-CHLORO-4-(TRIFLUOROMETHYL)PHENOXY)-2-ETHOXYBENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282538B9EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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